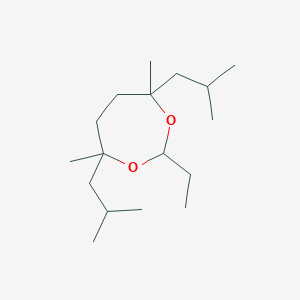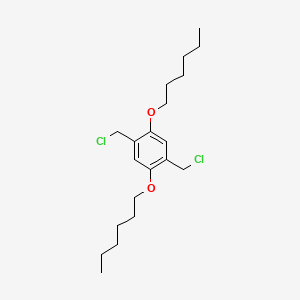
1,4-Bis(chloromethyl)-2,5-bis(hexyloxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(chloromethyl)-2,5-bis(hexyloxy)benzene is an organic compound with the molecular formula C20H32Cl2O2. This compound is characterized by the presence of two chloromethyl groups and two hexyloxy groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Bis(chloromethyl)-2,5-bis(hexyloxy)benzene can be synthesized through a multi-step process involving the chloromethylation of 2,5-dihexyloxybenzene. The general synthetic route involves the following steps:
Starting Material: The synthesis begins with 2,5-dihexyloxybenzene.
Chloromethylation: The chloromethylation reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions typically involve refluxing the mixture at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,4-Bis(chloromethyl)-2,5-bis(hexyloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or organic bases are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as amines, ethers, and thioethers.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
科学研究应用
1,4-Bis(chloromethyl)-2,5-bis(hexyloxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
作用机制
The mechanism of action of 1,4-bis(chloromethyl)-2,5-bis(hexyloxy)benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. The hexyloxy groups provide steric hindrance and influence the compound’s solubility and reactivity. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
Similar Compounds
1,4-Bis(chloromethyl)benzene: Lacks the hexyloxy groups and has different solubility and reactivity properties.
1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity.
2,5-Bis(hexyloxy)benzene: Lacks the chloromethyl groups, resulting in different chemical behavior.
Uniqueness
1,4-Bis(chloromethyl)-2,5-bis(hexyloxy)benzene is unique due to the presence of both chloromethyl and hexyloxy groups, which impart specific reactivity and solubility characteristics. This combination makes it a versatile compound for various chemical transformations and applications in research and industry.
属性
CAS 编号 |
120704-02-1 |
|---|---|
分子式 |
C20H32Cl2O2 |
分子量 |
375.4 g/mol |
IUPAC 名称 |
1,4-bis(chloromethyl)-2,5-dihexoxybenzene |
InChI |
InChI=1S/C20H32Cl2O2/c1-3-5-7-9-11-23-19-13-18(16-22)20(14-17(19)15-21)24-12-10-8-6-4-2/h13-14H,3-12,15-16H2,1-2H3 |
InChI 键 |
ANBBALSYEZZRNO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=CC(=C(C=C1CCl)OCCCCCC)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid](/img/structure/B14284065.png)
![Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol](/img/structure/B14284070.png)
![Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14284077.png)
![Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]-](/img/structure/B14284089.png)
![4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid](/img/structure/B14284103.png)
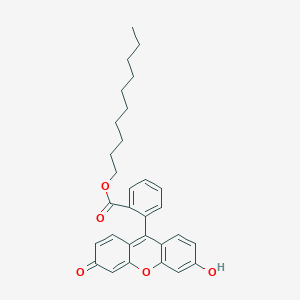
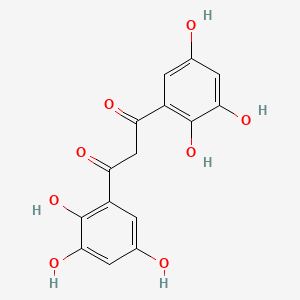
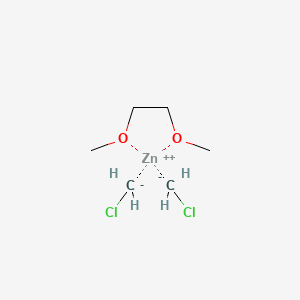


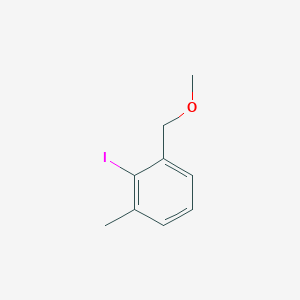

![3H-Cyclopenta[A]azulen-3-one](/img/structure/B14284140.png)
